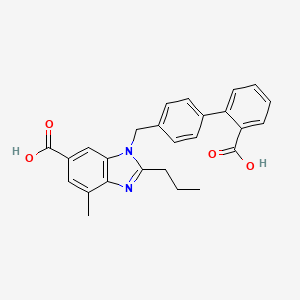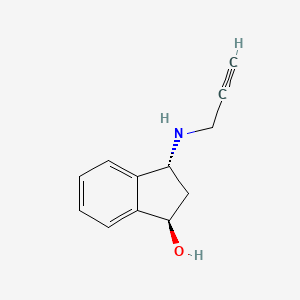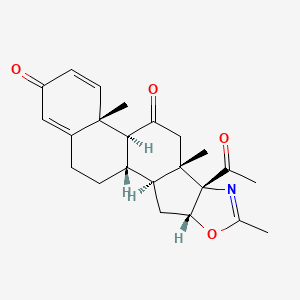
21-Deacetoxy 11-Oxodeflazacort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Deacetoxy 11-Oxodeflazacort is a synthetic glucocorticoid derivative of deflazacort. It is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical research and treatment of various inflammatory and autoimmune diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Deacetoxy 11-Oxodeflazacort typically involves the deacetylation of deflazacort at position 21. This process is carried out using specific reagents and conditions to ensure the removal of the acetyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 21-Deacetoxy 11-Oxodeflazacort undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
21-Deacetoxy 11-Oxodeflazacort has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: It is used in studies related to cellular processes and molecular biology.
Medicine: It is used in the development of treatments for inflammatory and autoimmune diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
21-Deacetoxy 11-Oxodeflazacort exerts its effects by acting on the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and immune activity, providing therapeutic benefits in conditions such as Duchenne muscular dystrophy .
Comparaison Avec Des Composés Similaires
Deflazacort: The parent compound from which 21-Deacetoxy 11-Oxodeflazacort is derived.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties while reducing potential side effects compared to other glucocorticoids .
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-triene-11,16-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-17,19-20H,5-6,10-11H2,1-4H3/t16-,17-,19+,20+,21-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURBWVPEBHVSO-LFXAUQRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(CC(=O)[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747413 |
Source


|
| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13649-83-7 |
Source


|
| Record name | (4aR,4bS,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-4a,6a,8-trimethyl-4b,6,6a,6b,9a,10,10a,10b,11,12-decahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazole-2,5(4aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Isoxazolo[3,2-c][1,4]oxazine-3-carboxaldehyde, hexahydro-, trans- (9CI)](/img/new.no-structure.jpg)


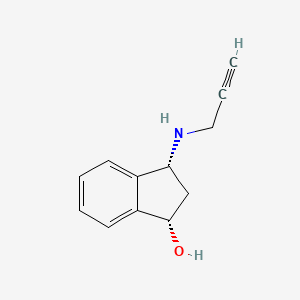
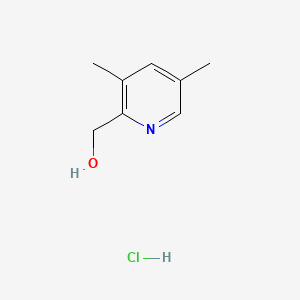
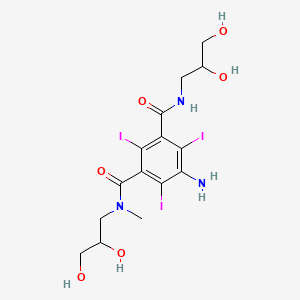
![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)
